2,2-difluoro-3-hydroxy-N-pyridin-3-ylpropanamide
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Overview
Description
2,2-Difluoro-3-hydroxy-N-pyridin-3-ylpropanamide is a fluorinated organic compound that features a pyridine ring, a hydroxy group, and a difluoromethyl group. The presence of fluorine atoms in the structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2,2-difluoro-3-hydroxy-N-pyridin-3-ylpropanamide, often employs scalable methods such as the Umemoto reaction and the Balz-Schiemann reaction . These methods allow for the efficient introduction of fluorine atoms into aromatic rings, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxy-N-pyridin-3-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-3-hydroxy-N-pyridin-3-ylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the development of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-hydroxy-N-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-Difluoro-3-hydroxy-N-pyridin-3-ylpropanamide is unique due to the combination of its difluoromethyl group and hydroxy group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C8H8F2N2O2 |
---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxy-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10,5-13)7(14)12-6-2-1-3-11-4-6/h1-4,13H,5H2,(H,12,14) |
InChI Key |
OIAFFCUSUWKKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(CO)(F)F |
Origin of Product |
United States |
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